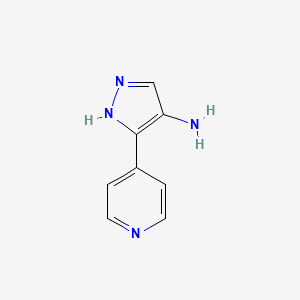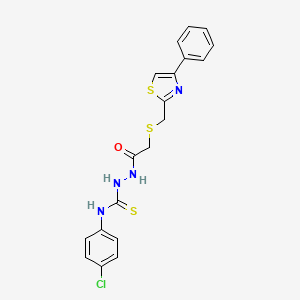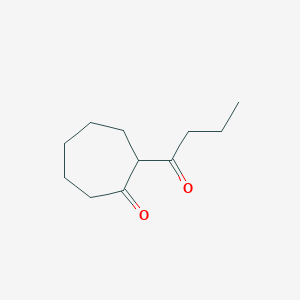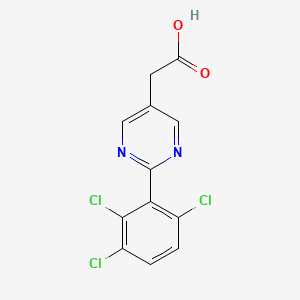
2-(2,3,6-Trichlorophenyl)pyrimidine-5-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3,6-Trichlorophenyl)pyrimidine-5-acetic acid is a synthetic organic compound characterized by the presence of a pyrimidine ring substituted with a 2,3,6-trichlorophenyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3,6-Trichlorophenyl)pyrimidine-5-acetic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the 2,3,6-Trichlorophenyl Group: This step involves the electrophilic aromatic substitution of the pyrimidine ring with 2,3,6-trichlorobenzene. This reaction is usually facilitated by a Lewis acid catalyst such as aluminum chloride.
Acetic Acid Substitution:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetic acid moiety, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the pyrimidine ring or the chlorophenyl group, potentially yielding partially or fully reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution, especially under conditions that favor the displacement of chlorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Reduced pyrimidine derivatives, dechlorinated products.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2-(2,3,6-Trichlorophenyl)pyrimidine-5-acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,3,6-Trichlorophenyl)pyrimidine-5-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, thereby modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
- 2-(2,4-Dichlorophenyl)pyrimidine-5-acetic acid
- 2-(3,5-Dichlorophenyl)pyrimidine-5-acetic acid
- 2-(2,3,4-Trichlorophenyl)pyrimidine-5-acetic acid
Comparison: Compared to its analogs, 2-(2,3,6-Trichlorophenyl)pyrimidine-5-acetic acid may exhibit unique properties due to the specific positioning of the chlorine atoms on the phenyl ring. This can influence its reactivity, binding affinity, and overall biological activity, making it a compound of particular interest for targeted applications.
Properties
Molecular Formula |
C12H7Cl3N2O2 |
|---|---|
Molecular Weight |
317.6 g/mol |
IUPAC Name |
2-[2-(2,3,6-trichlorophenyl)pyrimidin-5-yl]acetic acid |
InChI |
InChI=1S/C12H7Cl3N2O2/c13-7-1-2-8(14)11(15)10(7)12-16-4-6(5-17-12)3-9(18)19/h1-2,4-5H,3H2,(H,18,19) |
InChI Key |
MUUHSLSCQMJYJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C2=NC=C(C=N2)CC(=O)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


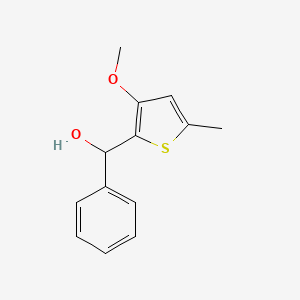
![2-Fluoro-N-[1-(thiophen-2-YL)ethyl]aniline](/img/structure/B13081977.png)
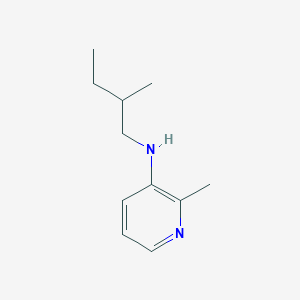
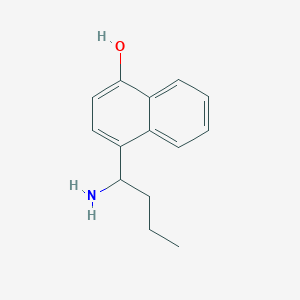
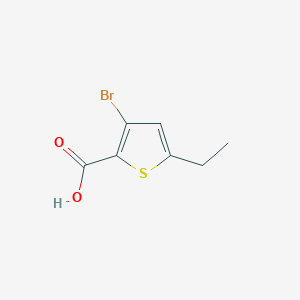
![2-[(4-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13081998.png)
![1-[Methyl(propan-2-yl)sulfamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B13082001.png)
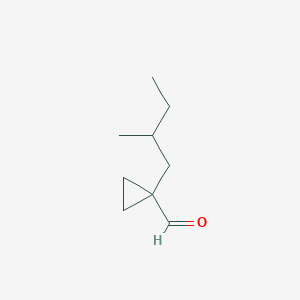
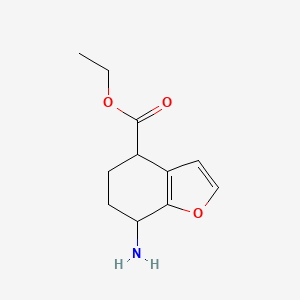
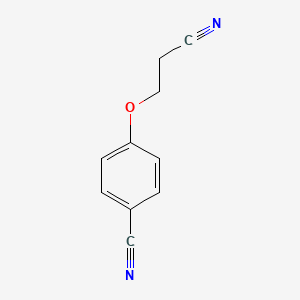
![2-(Bromomethyl)-3-methylbenzo[d]thiazol-3-ium bromide](/img/structure/B13082023.png)
